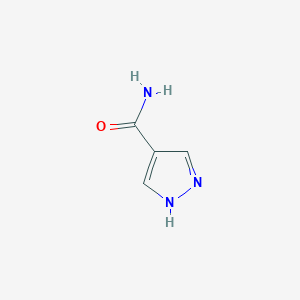

1H-pyrazole-4-carboxamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXKYWHJBYIYNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346634 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

437701-80-9 | |

| Record name | 1H-Pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyrazole Derivatives in Medicinal Chemistry and Agrochemicals

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, forms the basis for a vast and significant class of organic compounds. ijrpr.comroyal-chem.com These pyrazole derivatives have garnered immense attention in both medicinal and agricultural chemistry due to their wide spectrum of biological activities. ijrpr.comresearchgate.net

In the pharmaceutical sector, the pyrazole nucleus is a recurring motif in numerous FDA-approved drugs and clinical candidates. rsc.org The incorporation of this scaffold into molecular designs has led to the discovery of compounds with a broad range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, antiviral, and antidiabetic activities. ijrpr.comwisdomlib.org The structural adaptability of pyrazole derivatives allows for the fine-tuning of a molecule's physicochemical properties, which can enhance factors like solubility, bioavailability, and target specificity, often leading to improved therapeutic efficacy and reduced side effects. ijrpr.com

The influence of pyrazole derivatives extends into the agrochemical industry, where they are integral components of many commercial pesticides. researchgate.net Their effectiveness in controlling pests and weeds has made them valuable assets in crop protection. royal-chem.com For instance, pyrazole-based fungicides have been developed to safeguard various crops from pathogenic fungi. researchgate.net The ability to modify the pyrazole core allows for the creation of new herbicides and insecticides with improved potency and crop safety profiles. nih.gov

An Overview of 1h Pyrazole 4 Carboxamide As a Core Heterocyclic Scaffold

Classical and Advanced Synthetic Approaches

Traditional and contemporary methods for synthesizing 1H-pyrazole-4-carboxamides often involve sequential reactions to build and functionalize the pyrazole core, followed by the introduction of the carboxamide moiety.

Multi-Step Reaction Protocols

Multi-step synthesis provides a versatile platform for the creation of a wide array of this compound derivatives, allowing for precise control over substitution patterns. A common strategy begins with the synthesis of a pyrazole-4-carboxylic acid or its ester, which is then converted to the corresponding carboxamide.

One illustrative multi-step protocol involves the initial formation of a pyrazole-4-carboxylic acid ester. For instance, a substituted hydrazine (B178648) can be reacted with a suitable β-dicarbonyl compound or its equivalent. The resulting ester is then hydrolyzed to the carboxylic acid, which is subsequently activated and reacted with an appropriate amine to yield the final carboxamide derivative. mdpi.com

A typical sequence is as follows:

Pyrazole Core Synthesis: Reaction of a hydrazine with a β-ketoester to form the pyrazole ring with a carboxylate group at the 4-position.

Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base like sodium hydroxide.

Amide Formation: The carboxylic acid is converted to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a desired amine to form the this compound. mdpi.com

Research has demonstrated the synthesis of various N-substituted pyrazole-4-carboxamides through such multi-step procedures. For example, a series of N-(substituted-pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized, showing the adaptability of this approach to introduce diverse functionalities. nih.govmdpi.com

Another multi-step approach involves the synthesis of an intermediate like N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide, which is then further functionalized by reacting it with different aromatic acid chlorides to produce a library of derivatives. jocpr.com

Table 1: Examples of Multi-Step Synthesis of this compound Derivatives

| Starting Materials | Key Intermediates | Final Product Example | Reference |

|---|---|---|---|

| Hydrazine, β-ketoester, Amine | Pyrazole-4-carboxylic acid ester, Pyrazole-4-carboxylic acid | 1,3-Dimethyl-N-(2-hydroxyl)benzyl-1H-pyrazole-4-carboxamide | mdpi.com |

| N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide, Aromatic acid chloride | - | N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide | jocpr.com |

Condensation and Cyclization Reaction Strategies

The core of many synthetic routes to pyrazoles relies on condensation and subsequent cyclization reactions. The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely used method. This reaction typically involves the condensation of a β-diketone with a hydrazine derivative. nih.gov The reaction of a 1,3-dicarbonyl compound with a hydrazine is a straightforward approach to obtaining polysubstituted pyrazoles. nih.gov

Variations of this strategy are numerous. For instance, α,β-unsaturated ketones and aldehydes can also serve as precursors. These compounds react with hydrazines to form pyrazoline intermediates, which are then oxidized to the aromatic pyrazole ring. nih.gov

Cyclocondensation reactions are also employed to build the pyrazole ring with the necessary functional groups already in place or in a latent form. For example, the reaction of arylhydrazines with malononitrile (B47326) derivatives can lead to the formation of aminopyrazole carbonitriles. mdpi.comencyclopedia.pub The cyano group can then be hydrolyzed to the carboxamide.

Sustainable and Green Chemistry Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of green synthesis techniques and one-pot multi-component reactions for the preparation of 1H-pyrazole-4-carboxamides.

Green Synthesis Techniques

Green synthesis approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. A notable green technique is the use of water as a solvent, which is a significant improvement over traditional organic solvents. acs.org The use of catalysts like nano-ZnO has been reported for the efficient synthesis of 1,3,5-substituted pyrazoles in an aqueous medium, offering high yields and short reaction times. nih.gov

Microwave-assisted synthesis is another green chemistry tool that can significantly accelerate reaction rates and improve yields. wisdomlib.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives.

One-Pot Multi-Component Reaction Systems

One-pot multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product in a single step, minimizing the need for purification of intermediates. nih.gov This approach aligns well with the principles of green chemistry by reducing solvent usage and waste generation.

Several MCRs have been developed for the synthesis of pyrazole derivatives. A four-component reaction involving (hetaryl)aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate (B1144303), catalyzed by taurine (B1682933) in water, has been shown to produce 1,4-dihydropyrano[2,3-c]pyrazoles in high yields. nih.gov

A significant advancement in the sustainable synthesis of 1H-pyrazole-4-carboxamides is the use of photocatalysis. A recently developed one-pot, three-component strategy utilizes dimanganese decacarbonyl (Mn₂(CO)₁₀) as a photocatalyst under visible light irradiation. researchgate.netchristuniversity.in This method involves the reaction of substituted aldehydes, cyanoacetamide, and hydrazine hydrate in a green solvent mixture of ethyl lactate (B86563) and water. researchgate.net

The proposed mechanism involves the photoinduced homolytic cleavage of Mn₂(CO)₁₀ to generate the active catalytic species. researchgate.net This method is notable for its mild reaction conditions, broad substrate scope accommodating both electron-donating and electron-withdrawing groups, and minimal waste generation. researchgate.netchristuniversity.in The optimal amount of the Mn₂(CO)₁₀ catalyst was found to be 5 mol%. researchgate.net

Table 2: Examples of Mn₂(CO)₁₀-Catalyzed Synthesis of this compound Derivatives

| Aldehyde Substituent | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 5-Amino-1H-pyrazole-4-carboxamide, 3-(4-chlorophenyl) | 92 | researchgate.net |

| 4-Methylphenyl | 5-Amino-1H-pyrazole-4-carboxamide, 3-(4-methylphenyl) | 95 | researchgate.net |

| 4-Methoxyphenyl | 5-Amino-1H-pyrazole-4-carboxamide, 3-(4-methoxyphenyl) | 96 | researchgate.net |

Precursor Compounds and Reagent Utilization in Synthesis

The synthesis of this compound and its diverse derivatives relies on a variety of precursor compounds and reagents, which dictate the final structure and substitution pattern of the molecule. The selection of appropriate starting materials is a critical aspect of the synthetic strategy, enabling the construction of the core pyrazole ring and the introduction of the carboxamide functionality.

A prevalent method for constructing the pyrazole ring is through the condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. ontosight.ai This approach offers a versatile entry to a wide range of pyrazole structures. For instance, the reaction of hydrazine hydrate with suitable β-keto esters can lead to the formation of the pyrazole core.

Another significant synthetic pathway involves the use of pre-formed pyrazole-4-carboxylic acids or their ester derivatives. These intermediates can then be converted to the corresponding carboxamides. A common method to achieve this transformation is the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting pyrazole-4-carbonyl chloride can then be reacted with an appropriate amine or ammonia (B1221849) to furnish the desired this compound.

Furthermore, pyrazole-4-carbaldehydes serve as versatile precursors in the synthesis of 1H-pyrazole-4-carboxamides. semanticscholar.orgresearchgate.net These aldehydes can be oxidized to the corresponding carboxylic acids using oxidizing agents such as potassium permanganate (B83412) (KMnO₄). nih.gov The subsequent conversion of the carboxylic acid to the carboxamide follows the previously described methods.

Multi-component reactions have also emerged as an efficient strategy for the one-pot synthesis of this compound derivatives. These reactions involve the simultaneous combination of multiple starting materials to construct the target molecule, often with high atom economy and procedural simplicity. For example, a one-pot reaction involving substituted aldehydes, cyanoacetamide, and hydrazine hydrate has been reported. researchgate.net

The following tables provide a summary of key precursor compounds and reagents commonly employed in the synthesis of this compound and its derivatives, as documented in the scientific literature.

Table 1: Key Precursor Compounds for the Synthesis of the Pyrazole Ring

| Precursor Compound | Role in Synthesis | Reference(s) |

| Hydrazine Hydrate | Source of the two adjacent nitrogen atoms in the pyrazole ring. | researchgate.netsapub.orggoogle.com |

| Phenylhydrazine | Used to introduce a phenyl group at the N1 position of the pyrazole ring. | nih.govsid.ir |

| Substituted Hydrazines | Allows for the introduction of various substituents at the N1 position. | ontosight.aiscirp.org |

| Ethyl Acetoacetate | A 1,3-dicarbonyl compound that reacts with hydrazines to form the pyrazole ring. | nih.govsid.irgoogle.com |

| Diethyl Malonate Derivatives | Used in reactions with hydrazines to form hydroxypyrazole carboxylates. | semanticscholar.org |

| (Ethoxymethylene)malononitrile | Reacts with aryl hydrazines to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. | scirp.org |

| α,β-Unsaturated Carbonyl Compounds | Can react with hydrazines to form the pyrazole framework. | nih.gov |

| Semicarbazones | Precursors for Vilsmeier-Haack formylation to yield pyrazole-4-carbaldehydes. | researchgate.net |

Table 2: Reagents for the Conversion of Pyrazole-4-carboxylic Acid to Pyrazole-4-carboxamide

| Reagent | Function | Reference(s) |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acids to highly reactive acyl chlorides. | researchgate.netmdpi.comd-nb.info |

| Oxalyl Chloride | An alternative reagent for converting carboxylic acids to acyl chlorides. | |

| Triethylamine (Et₃N) | A base used to neutralize the HCl generated during the acylation reaction. | researchgate.netnih.gov |

| Various Amines/Ammonia | Reacts with the activated carboxylic acid (e.g., acyl chloride) to form the carboxamide. | nih.gov |

| Potassium Permanganate (KMnO₄) | An oxidizing agent used to convert pyrazole-4-carbaldehydes to pyrazole-4-carboxylic acids. | nih.govd-nb.info |

| Lithium Hydroxide (LiOH) | Used for the hydrolysis of pyrazole-4-carboxylic esters to the corresponding acids. | mdpi.com |

| N-Hydroxysuccinimide | Used in conjunction with an oxidant and catalyst for certain synthetic routes. | google.com |

| Cobalt(II) Acetate / Manganese(II) Acetate | Catalysts used in some oxidation reactions. | google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrazole 4 Carboxamide Derivatives

General Principles of SAR for Pyrazole (B372694) Carboxamides

The biological activity of 1H-pyrazole-4-carboxamide derivatives is intricately linked to the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen. The pyrazole ring itself, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a crucial scaffold for orienting these substituents in three-dimensional space to interact with biological targets. mdpi.comglobalresearchonline.net

Impact of Substituents on Biological Efficacy

Systematic modification of substituents at various positions of the this compound core has been a cornerstone of SAR studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties.

Influence of Halogenation (e.g., Trifluoromethyl, Bromo, Chloro)

Halogen atoms, particularly chlorine, bromine, and the trifluoromethyl group, are frequently incorporated into the design of this compound derivatives to modulate their biological activity. globalresearchonline.netpharmajournal.netresearchgate.net Halogenation can influence the electronic properties, lipophilicity, and metabolic stability of the molecule.

The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing group, at the 3-position of the pyrazole ring has been shown to be beneficial for the fungicidal activity of certain derivatives. mdpi.com In some cases, the presence of a trifluoromethyl group on a phenoxy substituent at the 3-position of the pyrazole ring also enhances herbicidal activity. researchgate.net Furthermore, a trifluoromethyl group at the 5-position of the pyrazole ring was found to be important for the activity of certain antifungal compounds. nih.govacs.org

Chlorine and bromine atoms are also commonly used substituents. For instance, the presence of a 4-chloro group on a phenyl ring attached to the pyrazole nucleus has demonstrated significant anti-inflammatory activity. encyclopedia.pub In another study, dichlorinated derivatives of a pyrazole-imidazoline series showed good activity against Trypanosoma cruzi. nih.gov The position of the halogen is also critical; for example, in a series of anti-inflammatory compounds, a 4-chloro substitution was more effective than 2-chloro or 3-chloro substitutions. encyclopedia.pub

The following table summarizes the impact of halogenation on the biological activity of selected this compound derivatives.

| Compound/Series | Halogen Substituent | Position | Biological Activity |

| Fungicidal Pyrazole Carboxamides | Trifluoromethyl (-CF3) | 3-position of pyrazole | Enhanced fungicidal activity mdpi.com |

| Herbicidal Pyrazole Carboxamides | Trifluoromethyl (-CF3) | 3-position of phenoxy group | Enhanced herbicidal activity researchgate.net |

| Antifungal Pyrazole Carboxamides | Trifluoromethyl (-CF3) | 5-position of pyrazole | Important for antifungal activity nih.govacs.org |

| Anti-inflammatory Pyrazole Derivatives | 4-Chloro | Phenyl ring on pyrazole | Significant anti-inflammatory activity encyclopedia.pub |

| Anti-Trypanosoma cruzi Pyrazole-imidazolines | Dichloro | Phenyl ring | Good activity nih.gov |

Effects of Aromatic and Heteroaromatic Ring Substitutions (e.g., Phenyl, Pyridyl, Furan, Pyrimidine)

The introduction of aromatic and heteroaromatic rings as substituents on the this compound scaffold significantly influences biological activity by providing additional binding interactions, altering solubility, and affecting metabolic pathways. researchgate.netacs.org

In many instances, a phenyl group at the 1-position of the pyrazole ring is a common feature. tandfonline.com The substitution pattern on this phenyl ring is crucial. For example, in a series of Aurora A kinase inhibitors, bulky electron-withdrawing substituents at the R1 and R2 positions of the N,1,3-triphenyl-1H-pyrazole-4-carboxamide scaffold were found to be favorable for inhibitory activity. tandfonline.com In another study on MEK inhibitors, the presence of a phenyl group at the 1- and 3-positions of the pyrazole ring was a key structural feature. nih.gov

Substitution with heteroaromatic rings like pyridyl, furan, and pyrimidine (B1678525) has also been extensively explored. mdpi.comwisdomlib.org For instance, N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides have been synthesized and evaluated for their antifungal activities. mdpi.com The position and nature of substituents on the pyridyl ring were found to modulate the antifungal potency. mdpi.com Similarly, the incorporation of a pyrimidine ring has been explored in the design of antimicrobial agents. wisdomlib.org

The table below provides examples of the influence of aromatic and heteroaromatic substitutions.

| Compound/Series | Aromatic/Heteroaromatic Substituent | Position | Biological Activity |

| Aurora A Kinase Inhibitors | Phenyl | 1- and 3-positions of pyrazole | Favorable for inhibitory activity tandfonline.com |

| MEK Inhibitors | Phenyl | 1- and 3-positions of pyrazole | Key for inhibitory activity nih.gov |

| Antifungal Agents | Pyridyl | N-substituent of carboxamide | Modulates antifungal potency mdpi.com |

| Antimicrobial Agents | Pyrimidine | 1-position of pyrazole | Potential antimicrobial activity wisdomlib.org |

Role of Alkyl and Other Functional Groups (e.g., Methyl, Cyano)

Alkyl groups, such as methyl, and other functional groups like cyano, play a significant role in fine-tuning the biological activity of this compound derivatives. These groups can impact steric interactions, lipophilicity, and electronic properties.

The introduction of a methyl group at the N-1 position of the pyrazole ring has been shown to be important for the fungicidal activity of some derivatives. mdpi.com However, in other cases, the addition of a methyl group to the pyrazole or an attached imidazoline (B1206853) ring resulted in a loss of trypanocidal effect. nih.gov This highlights the context-dependent nature of SAR. In some instances, the presence of an alkyl group at the R1 position of the pyrazole-4-carboxamide nucleus was suggested to be beneficial for activity. tandfonline.com

The cyano group (-CN) is another important functional group. The dual incorporation of trifluoromethyl and cyano groups into the pyrazole ring has proven useful in the development of agrochemicals and bioactive molecules. chinesechemsoc.org In a study on CB1 antagonists, a cyanomethyl group at the 4-position of the pyrazole ring was a key feature, and modifications around this region were explored to map the SAR. nih.gov

The following table illustrates the role of alkyl and other functional groups.

| Compound/Series | Functional Group | Position | Effect on Biological Activity |

| Fungicidal Pyrazole Carboxamides | Methyl | N-1 of pyrazole | Important for activity mdpi.com |

| Anti-Trypanosoma cruzi Pyrazole-imidazolines | Methyl | Pyrazole or imidazoline ring | Loss of activity nih.gov |

| Aurora A Kinase Inhibitors | Alkyl | R1 position of nucleus | Suggested to be beneficial tandfonline.com |

| Agrochemicals/Bioactive Molecules | Cyano and Trifluoromethyl | Pyrazole ring | Useful for activity chinesechemsoc.org |

| CB1 Antagonists | Cyanomethyl | 4-position of pyrazole | Key structural feature nih.gov |

Stereochemical Considerations and Activity Modulation

Stereochemistry plays a critical role in the biological activity of many chiral this compound derivatives. The specific three-dimensional arrangement of atoms can significantly impact the binding affinity of a molecule to its target protein.

For instance, in a series of Janus kinase 1 (JAK1) selective inhibitors, the stereochemistry of a cyanotetrahydropyran ring attached to the 1-position of the pyrazole was crucial for achieving high ligand efficiency and efficacy. nih.gov The (3R,4S) configuration was found to be optimal. In another example, the Z-stereochemistry of an oxime function in a pyrazole-4-carboxamide derivative was essential for its fungicidal activity. This highlights the need for careful control of stereochemistry during synthesis to obtain the desired biologically active isomer.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. tandfonline.com These models help in understanding the key structural requirements for activity and in predicting the potency of new, unsynthesized derivatives.

Several QSAR studies have been performed on this compound derivatives. For example, a 2D-QSAR study on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors revealed that bulky, electron-withdrawing substituents at certain positions were favorable for activity. tandfonline.com The developed model showed good predictive power, with a predicted r² value of 0.7861. tandfonline.com

In another study, a 3D-QSAR analysis of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives as fungicides indicated that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring were important for activity. nih.govacs.org Similarly, 2D and 3D-QSAR studies on 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives as carbonic anhydrase inhibitors have been conducted to understand the structural requirements for their activity. ijbpas.com These QSAR models provide valuable insights for the design of novel and more potent this compound derivatives.

Two-Dimensional QSAR (2D-QSAR) Model Development and Validation

Two-dimensional quantitative structure-activity relationship (2D-QSAR) studies are a cornerstone in understanding how the physicochemical properties of a molecule, represented by numerical descriptors, correlate with its biological activity. Several studies have successfully applied this technique to various series of this compound derivatives.

For instance, a 2D-QSAR study was conducted on a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides targeting Aurora A kinase, an enzyme implicated in cancer. tandfonline.com The developed model demonstrated a strong correlation between the structural features and the inhibitory activity, with a squared correlation coefficient (r²) of 0.8059 and a predictive r² (pred_r²) of 0.7861 for the training set of 20 molecules. tandfonline.com The models indicated that bulky, electron-withdrawing substituents at specific positions on the phenyl rings were favorable for inhibitory activity. tandfonline.com This provides a clear directive for synthesizing new, potentially more potent inhibitors. tandfonline.com

Another study focused on 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives as inhibitors of carbonic anhydrase XII, an isozyme linked to cancer. ijbpas.com The 2D-QSAR model highlighted the contribution of specific descriptors, such as T_N_Cl_7, chi6chain, and T_2_F_5, to the inhibitory activity. ijbpas.com Similarly, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors were developed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). nih.govacs.org These models showed that adjacency and distance matrix descriptors significantly influenced the inhibitory activity. nih.gov

The table below summarizes the statistical results from a representative 2D-QSAR study on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.

| Model Statistics | Value |

| r² (Coefficient of Determination) | 0.8059 |

| q² (Cross-validated r²) | > 0.6 (Implied) |

| pred_r² (Predictive r² for test set) | 0.7861 |

| Reference | tandfonline.comtandfonline.com |

These studies collectively demonstrate the utility of 2D-QSAR in generating statistically significant models that can guide the rational design of novel this compound derivatives with enhanced biological activity.

Three-Dimensional QSAR (3D-QSAR) Studies and Steric/Electronic Requirements

While 2D-QSAR provides valuable insights, three-dimensional QSAR (3D-QSAR) offers a more detailed understanding of the steric and electronic interactions between a ligand and its target protein. This method maps the fields around a molecule to explain and predict activity.

A 3D-QSAR study on a series of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives with antifungal properties revealed crucial structural requirements for their activity against Gibberella zeae. researchgate.net The analysis indicated that introducing large, sterically hindered, and electronegative groups at the 5-position of the pyrazole ring was important for enhancing antifungal efficacy. researchgate.net This finding was consistent with the observed high activity of compounds bearing a 5-trifluoromethyl group.

In another example, 3D-QSAR studies were performed on 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives as carbonic anhydrase inhibitors. ijbpas.com Using techniques like k-nearest neighbor molecular field analysis (kNN-MFA), the study provided a visual representation of how electrostatic and steric fields around the molecules influence their binding and inhibitory activity. ijbpas.com Furthermore, a study on novel pyrazole carboxamide derivatives containing a benzimidazole (B57391) moiety used Comparative Molecular Field Analysis (CoMFA) to explore the SAR against Botrytis cinerea. researchgate.net The resulting model showed good predictive ability, with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850, allowing for the identification of regions where steric bulk and electrostatic modifications could improve activity. researchgate.net

The following table highlights key findings from 3D-QSAR studies regarding steric and electronic requirements.

| Derivative Series | Key Finding | Technique | Reference |

| 1,5-disubstituted-1H-pyrazole-4-carboxamides (Antifungal) | Large steric hindrance and electronegative groups at the pyrazole C5-position are favorable. | 3D-QSAR | researchgate.net |

| Pyrazole carboxamides with benzimidazole (Antifungal) | Model with q²=0.578 and r²=0.850 guided structural modifications. | CoMFA | researchgate.net |

| 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carboxamides (CA Inhibitors) | Provided insights into the influence of electrostatic and steric fields on activity. | kNN-MFA | ijbpas.com |

| 4-benzyloxy-1-(2-arylaminopyridin-4-yl)-1H-pyrazole-3-carboxamides (PLK1 inhibitors) | A hybridized 3D-QSAR model guided the design of a new inhibitor scaffold. | CoMFA/CoMSIA | mdpi.com |

Computational Approaches to SAR Elucidation

Beyond QSAR, other computational methods are vital for elucidating the SAR of this compound derivatives. These approaches provide a dynamic and interactive view of ligand-receptor binding.

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the binding mode of this compound derivatives within the active sites of their target proteins.

For example, docking simulations were performed to position a potent N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative into the active site of Aurora-A kinase. nih.gov The simulation provided a probable binding model that explained its significant inhibitory activity (IC₅₀ = 0.16 µM). nih.gov Similarly, molecular docking of novel 5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives with the succinate (B1194679) dehydrogenase (SDH) enzyme from Phytophthora infestans demonstrated that the compounds fit well within the binding pocket. acs.org The analysis revealed key interactions, such as hydrogen bonds formed by the carboxamide moiety and a π-π stacking interaction between the phenyl ring and an arginine residue (Arg59), which are crucial for their antifungal activity. acs.org

In the context of carbonic anhydrase inhibitors, docking studies of novel phenyl-substituted pyrazole-carboxamides carrying a sulfonamide moiety were conducted against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The results were compared with the reference inhibitor acetazolamide (B1664987) and helped to rationalize the observed potent inhibitory activities, with some compounds showing Ki values in the nanomolar range. nih.gov

The table below summarizes the key interactions identified through molecular docking for different series of pyrazole-4-carboxamide derivatives.

| Derivative Series | Target Protein | Key Interactions Identified | Reference |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A Kinase | Positioning within the active site to rationalize potent activity. | nih.gov |

| 5-trifluoromethyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Hydrogen bonds and π-π interaction with Arg59. | acs.org |

| Phenyl-substituted pyrazole-carboxamides with sulfonamide | hCA I & hCA II | Comparison of binding modes with the reference inhibitor acetazolamide. | nih.gov |

Pharmacophore Model Development and Refinement

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model can then be used to screen large compound databases for novel scaffolds or to guide the design of new molecules.

A study on pyrazole-3-carbohydrazone derivatives as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for type 2 diabetes, successfully employed this approach. nih.gov Based on a set of known active inhibitors, a pharmacophore model was generated. The best model, hypo1, consisted of four key features: one hydrogen bond donor, one hydrogen bond acceptor, and two hydrophobic regions. nih.gov This model provided a clear 3D blueprint of the structural requirements for DPP-4 inhibition and was in strong agreement with both the biological assay results and molecular docking studies. The development of such models is crucial for the rational design and optimization of new and potent this compound-based inhibitors. nih.gov

| Pharmacophore Model | Target | Key Features | Significance | Reference |

| hypo1 | Dipeptidyl Peptidase IV (DPP-4) | 1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 2 Hydrophobic features | Provides a 3D-structural blueprint for designing new inhibitors. | nih.gov |

Biological Activities and Associated Mechanisms of Action of 1h Pyrazole 4 Carboxamide Derivatives

Anticancer Potential

The anticancer properties of 1H-pyrazole-4-carboxamide derivatives are primarily linked to their ability to inhibit key enzymes involved in cancer cell proliferation, survival, and metastasis. Kinase inhibition is a predominant mechanism through which these compounds exert their cytotoxic and cytostatic effects.

Kinase Inhibition Activities

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers. Consequently, they have become attractive targets for cancer therapy. Several this compound derivatives have been identified as potent inhibitors of both Aurora A and Aurora B kinases.

One notable example is Danusertib (PHA-739358) , a pyrrolo-pyrazole derivative, which demonstrates potent inhibition of Aurora A, B, and C with IC50 values of 13 nM, 79 nM, and 61 nM, respectively. nih.gov Another multi-targeted kinase inhibitor, AT9283 , which features a pyrazol-4-yl urea (B33335) structure, is a potent dual inhibitor of Aurora A and Aurora B, with an IC50 of approximately 3 nM for both kinases. researchgate.net

Recent research has also focused on developing novel pyrazole-4-carboxamide analogues with dual Aurora kinase A and B inhibitory activity. For instance, compound 6k was identified as a selective inhibitor of Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively. nih.gov This compound demonstrated significant cytotoxicity against HeLa and HepG2 cancer cell lines. nih.gov Furthermore, a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated for their Aurora A kinase inhibitory activity, with compound 10e showing a significant inhibitory effect with an IC50 of 0.16 µM. nih.gov

Table 1: Inhibition of Aurora Kinases by this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Danusertib (PHA-739358) | Aurora A | 13 |

| Aurora B | 79 | |

| Aurora C | 61 | |

| AT9283 | Aurora A | ~3 |

| Aurora B | ~3 | |

| 6k | Aurora A | 16.3 |

| Aurora B | 20.2 |

The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy, as activating mutations and fusions in the RET gene drive the development of various cancers. The emergence of drug resistance, particularly through mutations in the solvent-front region of the kinase, presents a significant clinical challenge.

In this context, a series of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives have been designed as novel RET kinase inhibitors capable of overcoming resistance. The representative compound, 8q , potently inhibited wild-type RET kinase with an IC50 value of 13.7 nM. nih.gov More importantly, it demonstrated strong inhibitory activity against various RET mutants, including CCDC6-RETG810C, CCDC6-RETG810R, KIF5B-RETG810C, and KIF5B-RETG810R, with IC50 values of 15.4, 53.2, 54.2, and 120.0 nM, respectively. nih.gov

Table 2: Inhibition of RET Kinase by this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 8q | Wild-type RET | 13.7 |

| CCDC6-RETG810C | 15.4 | |

| CCDC6-RETG810R | 53.2 | |

| KIF5B-RETG810C | 54.2 |

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The development of CDK inhibitors has been a major focus of anticancer drug discovery. Several this compound derivatives have shown potent inhibitory activity against various CDKs, particularly CDK2.

For instance, the di-amino pyrazole (B372694) derivative CAN508 selectively inhibits CDK2 with an IC50 value of 0.35 µM. nih.gov Another compound, a 4-benzoylamino-1H-pyrazole-3-carboxamide derivative, displayed 17-fold selectivity for CDK2 over CDK1 with an IC50 of 0.295 µM. nih.gov A recent study identified a series of novel pyrazole derivatives as CDK2/cyclin A2 inhibitors, with compounds 4 , 7a , 7d , and 9 exhibiting the strongest inhibition, with IC50 values of 3.82, 2.0, 1.47, and 0.96 µM, respectively. cbijournal.com Furthermore, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed, with compound 15 emerging as a potent CDK2 inhibitor with a Ki of 0.005 µM.

Table 3: Inhibition of Cyclin-Dependent Kinases by this compound Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| CAN508 | CDK2 | 0.35 |

| 4-benzoylamino-1H-pyrazole-3-carboxamide derivative | CDK2 | 0.295 |

| 4 | CDK2/cyclin A2 | 3.82 |

| 7a | CDK2/cyclin A2 | 2.0 |

| 7d | CDK2/cyclin A2 | 1.47 |

| 9 | CDK2/cyclin A2 | 0.96 |

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Mitogen-activated protein kinase kinase (MEK) is a key component of this pathway, making it an attractive target for therapeutic intervention.

A series of N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been investigated for their potential as antiproliferative agents by inhibiting MEK. One of the most potent compounds from this series demonstrated significant growth inhibition (GI50) against various cancer cell lines, with values of 1.18 µM for HeLa, 2.11 µM for MCF-7, and 0.26 µM for A549 cells. nih.gov

Table 4: Antiproliferative Activity of a MEK-Inhibiting this compound Derivative

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivative | HeLa | 1.18 |

| MCF-7 | 2.11 |

The versatility of the this compound scaffold allows for its derivatives to interact with a variety of other kinases implicated in cancer.

Janus Kinase (JAK) and Abelson Kinase (Abl) Inhibition: The multi-targeted inhibitor AT9283 not only inhibits Aurora kinases but also potently inhibits JAK2 and JAK3 with IC50 values of 1.2 nM and 1.1 nM, respectively. It is also effective against the T315I mutant of Abl kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a driving factor in several cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 46, 41, and 99 nM, respectively. It also inhibited the FGFR2 V564F gatekeeper mutant with an IC50 of 62 nM.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: IRAK4 is a key kinase in inflammatory signaling pathways that can contribute to cancer development. A series of permeable N-(1H-pyrazol-4-yl)carboxamides have been developed as highly potent and selective IRAK4 inhibitors.

Table 5: Inhibition of Other Kinases by this compound Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| AT9283 | JAK2 | 1.2 |

| JAK3 | 1.1 | |

| 10h | FGFR1 | 46 |

| FGFR2 | 41 | |

| FGFR3 | 99 |

Antiproliferation Studies in Human Cancer Cell Lines

Derivatives of the this compound scaffold have been the subject of extensive research due to their significant potential as anticancer agents. These compounds have demonstrated a broad spectrum of antiproliferative activities across various human cancer cell lines. The versatility of the pyrazole ring allows for substitutions that can modulate the pharmacological activity, leading to the development of compounds with enhanced potency and selectivity. The mechanisms underlying their anticancer effects are diverse and often involve the inhibition of key cellular processes such as cell cycle progression, DNA replication, and signal transduction pathways critical for tumor growth and survival.

Numerous studies have highlighted the efficacy of this compound derivatives against colorectal carcinoma cells, particularly the HCT-116 cell line. A series of novel pyrazole-benzimidazole derivatives demonstrated significant antiproliferative activity, with compounds 17 , 26 , and 35 showing IC50 values of 4.33 µM, 5.15 µM, and 4.84 µM, respectively. nih.gov Further investigation into the mechanism of action for compound 17 revealed that it induced apoptosis and arrested the cell cycle in the G0/G1 phase. nih.gov

Another study identified a pyrazole derivative that exhibited potent anticancer effects against HCT-116 cells with an IC50 value of 4.2 µM. acs.orgglobalresearchonline.net The mechanism for this activity was linked to the inhibition of xanthine (B1682287) oxidase. acs.orgglobalresearchonline.net Similarly, novel 1H-pyrazole-3-carboxamide derivatives were found to inhibit HCT-116 cell proliferation, with the compound pym-5 identified as a key example. nih.gov The antitumor activity of these specific derivatives is thought to stem from their ability to bind to the minor groove of DNA, thereby interfering with DNA replication and transcription. nih.gov Additionally, spiro pyrazole-3,3'-oxindoles and other pyrazole derivatives have also shown selective cytotoxicity against HCT-116 cells, with some compounds like pyrazole derivative 4 having an IC50 value of 9.77 μM. mdpi.comencyclopedia.pub

| Derivative Type | Specific Compound(s) | Reported IC50 Value | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazole-benzimidazole | Compound 17 | 4.33 µM | Induction of apoptosis; Cell cycle arrest at G0/G1 phase | nih.gov |

| Pyrazole-benzimidazole | Compound 26 | 5.15 µM | Not specified | nih.gov |

| Pyrazole-benzimidazole | Compound 35 | 4.84 µM | Not specified | nih.gov |

| Aryldiazo Pyrazole | Compound 1 | 4.2 µM | Xanthine Oxidase (XO) inhibition | acs.orgglobalresearchonline.net |

| 1H-pyrazole-3-carboxamide | pym-5 | Not specified | DNA minor groove binding | nih.gov |

| Pyrazole Derivative | Compound 4 | 9.77 µM | Not specified | encyclopedia.pub |

The antiproliferative effects of this compound derivatives have been extensively documented in breast adenocarcinoma cell lines, including MCF-7. A novel pyrazole compound, PCW-1001 , was shown to induce apoptosis in multiple breast cancer cell lines and to enhance their sensitivity to radiation by modulating genes involved in the DNA damage response. nih.gov In another study, a series of thiazolyl–pyrazoline hybrids, specifically compounds 6e and 6k , exhibited potent activity against MCF-7 cells with IC50 values of 7.21 µM and 8.02 µM, respectively. mdpi.com Their mechanism was attributed to the dual inhibition of the EGFR and HER2 pathways, leading to apoptotic cell death. mdpi.com

Furthermore, research into pyrazole carbaldehyde derivatives identified compound 43 as a highly potent agent against MCF-7 cells, with an IC50 of 0.25 μM, acting as a PI3 kinase inhibitor. nih.gov Pyrazole derivatives have also been designed to target cyclin-dependent kinases (CDKs); for instance, CDK4/6 inhibitors based on this scaffold have been developed to treat breast cancer by inducing cell cycle arrest. nih.gov Other studies have reported varying degrees of success; for example, the derivative PYRIND decreased MCF-7 cell viability with an IC50 of 39.7 µM, while a pyrazole derivative designated as compound 4 showed an IC50 of 7.85 μM. encyclopedia.pubresearchgate.net

| Derivative Type | Specific Compound(s) | Reported IC50 Value | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| Thiazolyl–pyrazoline | Compound 6e | 7.21 µM | Dual EGFR/HER2 inhibition; Apoptosis induction | mdpi.com |

| Thiazolyl–pyrazoline | Compound 6k | 8.02 µM | Dual EGFR/HER2 inhibition; Apoptosis induction | mdpi.com |

| Pyrazole carbaldehyde | Compound 43 | 0.25 µM | PI3 kinase inhibition | nih.gov |

| Azasulfonamide pyrazole | PCW-1001 | Not specified | Apoptosis induction; DNA damage response modulation | nih.gov |

| Pyrazole derivative | PYRIND | 39.7 µM | General cytotoxicity | researchgate.net |

| Pyrazole derivative | Compound 4 | 7.85 µM | Not specified | encyclopedia.pub |

In the context of lung cancer, this compound derivatives have shown promise by targeting various cellular pathways. A series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives were found to suppress the growth of A549 lung cancer cells. Interestingly, different compounds within this series induced distinct cell death mechanisms; compounds 3e and 3f were found to induce apoptosis, whereas the fluorine-containing compounds 3g and 3h promoted autophagy.

Other research has identified pyrazole derivatives with significant cytotoxic effects on A549 cells. For instance, compounds 2 , 3 , and 4 from one study exhibited IC50 values of 6.30 µM, 6.10 µM, and 5.50 µM, respectively. encyclopedia.pub Another investigation of pyrazoline-based compounds identified compound 7 as a particularly promising agent against the A549 cell line, with an IC50 value of 138.63 µg/mL, which was more potent than the control drug cyclophosphamide. The anticancer efficiency of pyrazole derivatives in A549 cells has also been linked to the inhibition of several key targets, including topoisomerase II, EGFR, and various kinases.

| Derivative Type | Specific Compound(s) | Reported IC50/GI50 Value | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide | 3e, 3f | Not specified | Apoptosis induction | |

| 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide | 3g, 3h | Not specified | Autophagy induction | |

| Pyrazole derivative | Compound 2 | 6.30 µM | Not specified | encyclopedia.pub |

| Pyrazole derivative | Compound 3 | 6.10 µM | Not specified | encyclopedia.pub |

| Pyrazole derivative | Compound 4 | 5.50 µM | Not specified | encyclopedia.pub |

| Pyrazoline-based compound | Compound 7 | 138.63 µg/mL | Not specified | |

| Pyrazole derivative | Compound 5b | 0.69 µM | Tubulin polymerization inhibition |

The antiproliferative potential of this compound derivatives extends to hepatocellular carcinoma. Studies on the Hep-G2 cell line have shown that these compounds can effectively inhibit cancer cell growth through various mechanisms. A series of 5-alkylated selanyl-1H-pyrazole derivatives, including compounds 53 and 54 , displayed potent activity with IC50 values of 15.98 µM and 13.85 µM, respectively. nih.gov Their anticancer effect was attributed to the dual inhibition of EGFR and VEGFR-2. nih.gov

In other research, a pyrazole derivative designated as compound 1 was effective against HepG2 cells, with an IC50 of 4.4 µM, with its mechanism linked to xanthine oxidase inhibition. acs.org Another study found that pyrazole derivatives 2 , 3 , and 4 were cytotoxic to HepG2 cells, with IC50 values of 8.80 µM, 8.95 µM, and 7.12 µM, respectively. encyclopedia.pub Furthermore, a pyrazolate osmium(VI) nitride complex demonstrated antiproliferative activity against HepG2 cells, modulating protein homeostasis. The potential for 1H-pyrazole-3-carboxamide derivatives to act as anticancer agents in liver cancer has also been associated with their ability to interact with DNA. nih.gov

| Derivative Type | Specific Compound(s) | Reported IC50 Value | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-alkylated selanyl-1H-pyrazole | Compound 53 | 15.98 µM | Dual EGFR/VEGFR-2 inhibition | nih.gov |

| 5-alkylated selanyl-1H-pyrazole | Compound 54 | 13.85 µM | Dual EGFR/VEGFR-2 inhibition | nih.gov |

| Aryldiazo Pyrazole | Compound 1 | 4.4 µM | Xanthine Oxidase (XO) inhibition | acs.org |

| Pyrazole derivative | Compound 2 | 8.80 µM | Not specified | encyclopedia.pub |

| Pyrazole derivative | Compound 3 | 8.95 µM | Not specified | encyclopedia.pub |

| Pyrazole derivative | Compound 4 | 7.12 µM | Not specified | encyclopedia.pub |

In the realm of hematological malignancies, derivatives of this compound have emerged as potent inhibitors of leukemia cell proliferation. One notable example is the 1H-pyrazole-3-carboxamide derivative compound 8t , which was designed by modifying a known FLT3 inhibitor. This compound exhibited a powerful antiproliferative effect on the acute myeloid leukemia (AML) cell line MV4-11, with an IC50 of just 1.22 nM. Its mechanism of action involves the strong inhibition of both Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases 2 and 4 (CDK2/4).

Another significant derivative, the imidazo[1,2-b]pyrazole-7-carboxamide known as DU325 , showed potent cytotoxic effects in the nanomolar range on HL-60 promyelocytic leukemia cells. The primary mechanism was identified as differentiation-coupled apoptosis, where the compound drives the leukemic cells to differentiate before undergoing programmed cell death. This was accompanied by cell cycle arrest in the G2/M phase and the activation of caspase-3. Additionally, a broad screening of pyrazole derivatives by the National Cancer Institute (NCI) identified compound 4g as a strong inhibitor of proliferation in various leukemia cell lines.

| Derivative Type | Specific Compound(s) | Cell Line | Reported IC50 Value | Observed Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 1H-pyrazole-3-carboxamide | Compound 8t | MV4-11 (AML) | 1.22 nM | FLT3, CDK2/4 inhibition | |

| Imidazo[1,2-b]pyrazole-7-carboxamide | DU325 | HL-60 (APL) | Nanomolar range | Differentiation-coupled apoptosis; G2/M cell cycle arrest | |

| Pyrazole derivative | Compound 4g | Various leukemia lines | Not specified | General antiproliferative activity | |

| Pyrazole-4-sulfonamide | Multiple | U937 (Histiocytic lymphoma) | Not specified | General antiproliferative activity |

Research into pyrazole-based compounds has also identified potential therapeutic agents for thyroid cancer. Specifically, derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have shown antineoplastic activity in various types of thyroid cancer, including medullary thyroid carcinoma, for which TT cells are a representative model.

Two such compounds, CLM3 and CLM29 , have been demonstrated to exert antiproliferative effects both in vitro and in vivo. Their mechanism of action is multifaceted, involving the inhibition of multiple signal transduction pathways that are crucial for thyroid cancer progression. This includes the inhibition of RET-tyrosine kinase (RET-TK), which is a key oncogenic driver in medullary thyroid cancer. In addition to targeting RET-TK, these compounds also inhibit BRAF and EGFR signaling and possess antiangiogenic properties, making them multi-target agents. This broad spectrum of activity highlights the potential of the pyrazole scaffold in developing effective treatments for challenging thyroid malignancies.

| Derivative Type | Specific Compound(s) | Cancer Type | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | CLM3 | Medullary, Papillary, Anaplastic | Multi-signal transduction inhibition (RET-TK, BRAF, EGFR); Antiangiogenic activity | |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine | CLM29 | Medullary, Papillary, Anaplastic | Multi-signal transduction inhibition (RET-TK, BRAF, EGFR); Antiangiogenic activity |

Melanoma Cell Lines

Research has demonstrated the antiproliferative activity of this compound derivatives against various human melanoma cell lines. A study detailing the synthesis of a series of 1H-pyrazole-1-carboxamide derivatives found that most of the synthesized compounds exhibited moderate activity against the A375 human melanoma cell line when compared to the standard drug sorafenib. nih.gov Within this series, one particular compound, designated IIe, which is characterized by the presence of N-methylpiperazinyl and phenolic moieties, demonstrated the most potent antiproliferative effects against the A375 cell line. nih.gov

Further investigations into pyrazole derivatives have identified compounds with significant anticancer properties. For instance, a compound referred to as "Anti-melanoma agent 1" has shown notable antiproliferative activity against several melanoma cell lines, with IC50 values of 3.70 ± 0.17 μM against SK-MEL-5, 3.30 ± 0.06 μM against SK-MEL-28, and 1.98 ± 0.10 μM against A375 cells. medchemexpress.com Additionally, new pyrazolylindolin-2-one based coumarin (B35378) derivatives have been designed and synthesized as potential anti-melanoma agents, with one compound, 4j, displaying an IC50 value of 0.96 μM against A375 cells. rsc.org

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various melanoma cell lines.

| Compound ID | Melanoma Cell Line | IC50 (μM) | Reference |

| IIe | A375 | Most Potent in Series | nih.gov |

| Anti-melanoma agent 1 | SK-MEL-5 | 3.70 ± 0.17 | medchemexpress.com |

| Anti-melanoma agent 1 | SK-MEL-28 | 3.30 ± 0.06 | medchemexpress.com |

| Anti-melanoma agent 1 | A375 | 1.98 ± 0.10 | medchemexpress.com |

| 4j | A375 | 0.96 | rsc.org |

Cellular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to several cellular mechanisms, including the induction of cell cycle arrest, stimulation of apoptotic pathways, and modulation of key enzyme activities and biological receptors involved in cancer progression.

Cell Cycle Arrest Induction

The dysregulation of the cell cycle is a hallmark of cancer, and the induction of cell cycle arrest is a key mechanism by which many anticancer agents exert their effects. mdpi.com The progression through the different phases of the cell cycle is regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.com The cyclin D/CDK4/6 complex, in particular, plays a crucial role in the G1-S phase transition. researchgate.netnih.gov

Certain pyrazole derivatives have been shown to induce cell cycle arrest in melanoma cells. For example, "Anti-melanoma agent 1" has been reported to arrest the cell cycle at the G2/M phase. medchemexpress.com Furthermore, the development of CDK4/6 inhibitors, many of which are based on a pyrazole scaffold, has been a significant strategy in melanoma treatment. nih.gov These inhibitors can cause cell cycle arrest at the G1 phase. nih.gov A novel pyrazolylindolin-2-one based coumarin derivative, compound 4j, was also found to cause significant G0/G1 cell cycle arrest in melanoma cells. rsc.org

Apoptotic Pathway Stimulation

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. The induction of apoptosis is a primary goal of many anticancer therapies. The apoptotic process is mediated by a family of proteases known as caspases, with caspase-3 being a key executioner caspase. nih.govillinois.edu

Several this compound derivatives have been shown to induce apoptosis in melanoma cells. "Anti-melanoma agent 1" has been demonstrated to induce cell apoptosis. medchemexpress.com The activation of caspases is a central event in the apoptotic cascade. In melanoma, caspase-4 activation has been linked to TRAIL-induced apoptosis, which in turn activates caspase-9 and caspase-3. nih.gov While direct evidence linking specific this compound derivatives to the activation of particular caspases in melanoma is still emerging, the induction of apoptosis by these compounds suggests an interaction with these critical cell death pathways.

Modulation of Enzyme Activities and Biological Receptors

The anticancer activity of this compound derivatives is also linked to their ability to modulate the activity of various enzymes and biological receptors that are critical for melanoma cell growth and survival.

A significant target in melanoma therapy is the BRAF protein, particularly the V600E mutant, which is present in a large percentage of melanomas. nih.gov Pyrazole-containing compounds have been investigated as inhibitors of BRAF V600E. For instance, new pyrazolylindolin-2-one based coumarin derivatives have been developed as dual inhibitors of BRAFV600E and VEGFR-2, another key player in tumor angiogenesis. rsc.org Compound 4j from this series showed potent inhibitory activity against both BRAFV600E (IC50 = 1.033 μM) and VEGFR-2 (IC50 = 0.64 μM). rsc.org

Fibroblast growth factor receptors (FGFRs) are another class of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives were designed as pan-FGFR covalent inhibitors. The representative compound, 10h, demonstrated nanomolar activities against FGFR1, FGFR2, and FGFR3. nih.gov

Antimicrobial Efficacy

In addition to their anticancer properties, this compound derivatives have also been explored for their antimicrobial efficacy, demonstrating activity against a range of bacterial pathogens.

Antibacterial Spectrum

Studies have evaluated the antibacterial potential of novel pyrazole-4-carboxamide derivatives against both Gram-positive and Gram-negative bacteria. One study investigated a series of these derivatives against Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). japsonline.com The results indicated that the compounds with electron-donating groups (e.g., 3,5-dimethyl, 4-OCH3) and strong electron-withdrawing groups (e.g., 4-NO2, 2-Cl) were active against both types of bacteria. japsonline.com Generally, the pyrazole-4-carboxamide derivatives showed a better tendency for inhibiting Gram-positive bacteria over Gram-negative bacteria. japsonline.com

Another study on a series of pyrazole-based sulfonamide derivatives found that the compounds exhibited selective antibacterial activity against B. subtilis, with some compounds showing MIC values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol. dergipark.org.tr However, these compounds showed only slight activity against E. coli and S. epidermidis. dergipark.org.tr The antibacterial activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring and associated phenyl rings.

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various bacterial strains.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Compound 9 | >500 | 1 | >500 | >500 | dergipark.org.tr |

| Compound 10 | >500 | 1 | >500 | >500 | dergipark.org.tr |

| Compound 11 | >500 | 1 | >500 | >500 | dergipark.org.tr |

| Compound 12 | 250 | 4 | >500 | >500 | dergipark.org.tr |

| Compound 13 | 250 | 4 | >500 | >500 | dergipark.org.tr |

| Compound 17 | >500 | 1 | >500 | >500 | dergipark.org.tr |

| Chloramphenicol | 4 | 2 | 8 | 64 | dergipark.org.tr |

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a major global health threat, and the development of new anti-tubercular agents is critical. Pyrazole-4-carboxamide derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis.

A study focused on synthesizing novel pyrazole-4-carboxamide derivatives identified several compounds with potent activity against the M. tuberculosis H37Rv strain. Compounds 5a , 5i , and 5j demonstrated notable antitubercular effects. japsonline.com The minimum inhibitory concentrations for these compounds were found to be as low as 0.8 µg/ml. japsonline.com

In a separate investigation, pyrazole-ciprofloxacin hybrids were also assessed for their antimycobacterial properties. Two compounds, 7b and 7d , exhibited the highest activity against M. tuberculosis H37Ra, with a MIC of 0.5 μg/mL. Another study synthesized a series of 3-(4-aminophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide/carbothioamide analogues, which also showed potential as antitubercular agents.

The mechanism for some pyrazole derivatives may involve the induction of autophagy in host cells, which helps in clearing the intracellular bacteria. For example, the pyrazole derivative NSC 18725 was shown to inhibit the growth of intracellular M. tuberculosis by inducing autophagy in macrophages. nih.gov

**Table 3: Antitubercular Activity of this compound Derivatives against *M. tuberculosis***

| Compound/Derivative | M. tuberculosis Strain | Activity Measurement | Result |

|---|---|---|---|

| Compound 5a, 5i, 5j | H37Rv (ATCC 27294) | MIC | 0.8 µg/mL |

| Hybrid 7b, 7d | H37Ra (ATCC 25177) | MIC | 0.5 µg/mL |

| NSC 18725 | Intracellular M. tuberculosis | - | Significant reduction in viable bacilli |

Antifungal Activities

This compound derivatives are perhaps most well-known for their extensive use and development as agricultural fungicides. They exhibit a broad spectrum of activity against various phytopathogenic fungi.

Research has demonstrated the potent inhibitory effects of these derivatives against a wide array of plant pathogens.

Rhizoctonia solani : Many pyrazole carboxamide derivatives show excellent activity against R. solani, which causes sheath blight in rice. One study reported a novel derivative, SCU2028, with an EC50 value of 0.022 mg/L. acs.orgnih.gov Another series of isoxazolol pyrazole carboxylates also showed significant activity, with compound 7ai having an EC50 of 0.37 μg/mL. nih.govresearchgate.net A different study found a derivative, compound 5e , to be exceptionally potent against R. solani with an EC50 of 0.039 μg/mL, which was significantly better than commercial fungicides boscalid (B143098) and fluxapyroxad. nih.gov

Gibberella zeae : A series of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives were tested against G. zeae, with compound Y47 showing an EC50 value of 5.2 mg/L. acs.orgnih.gov Another study found that compound 7a from a different series had an EC50 of 1.8 μg/mL against G. zeae. acs.org

Sclerotinia sclerotiorum : Novel pyrazole carboxamides have been synthesized that exhibit remarkably high activity against S. sclerotiorum, with EC50 values ranging from 2.04 to 15.2 μg/mL. nih.gov Additionally, a pyrazole carboxylate derivative, compound 24 , showed an excellent EC50 of 3.54 mg/L against this fungus. nih.gov

Botrytis cinerea : Compound 24 , a pyrazole carboxylate derivative, was also highly effective against B. cinerea, with an EC50 value of 0.40 mg/L. nih.gov Another study designed pyrazole derivatives where compound 26 showed an EC50 of 2.432 μg/mL against B. cinerea. doaj.org

Fusarium oxysporum : Pyrazole derivatives have shown excellent inhibitory activity against F. oxysporum. nih.gov Specifically, N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivative 7c was found to have an EC50 value of 1.5 μg/mL against this pathogen. acs.org

Table 4: Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi

| Compound/Derivative | Fungal Species | Activity Measurement | Result |

|---|---|---|---|

| SCU2028 | Rhizoctonia solani | EC50 | 0.022 mg/L acs.orgnih.gov |

| Compound 5e | Rhizoctonia solani | EC50 | 0.039 µg/mL nih.gov |

| Compound Y47 | Gibberella zeae | EC50 | 5.2 mg/L acs.orgnih.gov |

| Compound 7a | Gibberella zeae | EC50 | 1.8 µg/mL acs.org |

| Various Derivatives | Sclerotinia sclerotiorum | EC50 | 2.04 - 15.2 µg/mL nih.gov |

| Compound 24 | Botrytis cinerea | EC50 | 0.40 mg/L nih.gov |

| Compound 7c | Fusarium oxysporum | EC50 | 1.5 µg/mL acs.org |

The primary and most well-documented mechanism of antifungal action for pyrazole-4-carboxamide derivatives is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II. uga.eduacs.org This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. uga.eduoncotarget.com

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, these fungicides block the transfer of electrons from succinate to ubiquinone. acs.org This inhibition disrupts fungal respiration, leading to a halt in cellular energy (ATP) production and ultimately causing fungal cell death. uga.eduyoutube.com This specific mode of action is highly effective and has led to the commercialization of numerous pyrazole carboxamide fungicides, often referred to as SDHIs (Succinate Dehydrogenase Inhibitors). nih.govacs.orgyoutube.com

Molecular docking studies have confirmed that these compounds fit into the binding pocket of SDH, forming interactions with key amino acid residues. nih.govacs.org The carboxamide group is a key active group for this interaction. nih.gov The efficacy of these compounds as SDHIs has been confirmed through enzyme activity assays, with some derivatives showing potent inhibition with IC50 values in the low micromolar or even nanomolar range. For instance, a pyrazole-4-sulfonohydrazide derivative, compound B6 , significantly inhibited SDH enzyme activity with an IC50 value of 0.28 μg/mL. acs.org Another derivative, compound 5e , showed remarkable SDH inhibition with an IC50 of 2.04 μM. nih.gov

Mechanisms of Antifungal Action

Mitochondrial Respiration Inhibition

Derivatives of this compound are recognized for their potent inhibitory effects on mitochondrial respiration, a critical cellular process for energy production in fungi. A primary mechanism of action for many of these compounds is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. acs.orgnih.gov By targeting SDH, these compounds disrupt the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a significant reduction in ATP synthesis and ultimately fungal cell death. acs.orgnih.gov

For instance, the novel pyrazole carboxamide compound SCU3038 has been identified as a potent SDH inhibitor. acs.org Transcriptome analysis of Rhizoctonia solani treated with SCU3038 revealed a significant impact on the TCA cycle pathway, including the repressed expression of the SDH2 gene. acs.org Electron microscopy of fungal cells treated with this compound showed a dissolution and reduction of mitochondria. acs.org Another derivative, SCU2028, was also found to target Complex II (succinate dehydrogenase) and, additionally, Complex IV (cytochrome oxidase) in the respiratory chain of R. solani. nih.gov This inhibition leads to a decrease in the mitochondrial membrane potential. nih.gov

Similarly, the compound Y47, a 1,5-disubstituted-1H-pyrazole-4-carboxamide derivative, demonstrated significant SDH inhibition activity, with an IC50 value of 7.7 mg/L, which was superior to the commercial fungicide fluopyram (B1672901) (24.7 mg/L). acs.orgnih.gov Compound T6, another derivative, also proved to be a potential SDHI. researchgate.net The inhibitory action on SDH is a well-established mechanism for the fungicidal activity of this class of compounds. researchgate.netnih.govnih.gov

| Compound | Target | Organism | Observed Effect |

|---|---|---|---|

| SCU2028 | Complex II (Succinate Dehydrogenase) and Complex IV (Cytochrome Oxidase) | Rhizoctonia solani | Inhibition of respiratory chain, decrease in mitochondrial membrane potential. nih.gov |

| SCU3038 | Succinate Dehydrogenase (SDH) | Rhizoctonia solani | Repressed expression of SDH2 gene, dissolution and reduction of mitochondria. acs.org |

| Y47 | Succinate Dehydrogenase (SDH) | Gibberella zeae | IC50 of 7.7 mg/L against SDH. acs.orgnih.gov |

| T6 | Succinate Dehydrogenase (SDH) | Nigrospora oryzae | Identified as a potential SDHI. researchgate.net |

Fungal Cell Wall and Membrane Integrity Disruption

Several this compound derivatives exert their antifungal effects by compromising the structural integrity of fungal cell walls and membranes. This disruption leads to the leakage of essential cellular contents and ultimately cell death. nih.gov

Microscopy studies have provided direct evidence of this mechanism. For example, treatment of Rhizoctonia solani with compound SCU2028 resulted in the destruction of the fungus's cell walls and membranes, causing the contents to leak out. nih.gov Similarly, compound Y47 was found to affect the membrane integrity of the mycelium in Gibberella zeae. acs.orgnih.gov

Further studies have elaborated on the effects on membrane permeability. Compound 8c was shown to increase the permeability of the cell membrane in R. solani. researchgate.net Another derivative, compound B11, was observed to significantly alter the morphology of Botrytis cinerea mycelia. researchgate.net The compound 18f also demonstrated a notable detrimental effect on the integrity of the fungal cell membrane, as revealed by scanning and transmission electron microscopy. researchgate.net This damage to the cell membrane was further confirmed by observing the leakage of cellular contents. researchgate.net

| Compound | Organism | Observed Effect |

|---|---|---|

| SCU2028 | Rhizoctonia solani | Destruction of cell walls and membranes, leading to leakage of contents. nih.gov |

| Y47 | Gibberella zeae | Affected the membrane integrity of mycelium. acs.orgnih.gov |

| 8c | Rhizoctonia solani | Increased permeability of the cell membrane. researchgate.net |

| B11 | Botrytis cinerea | Notably altered mycelial morphology. researchgate.net |

| 18f | Fungal Pathogen | Detrimental effect on the integrity of the fungal cell membrane, leading to leakage of cell content. researchgate.net |

Reactive Oxygen Species (ROS) Production and Lipid Peroxidation

The disruption of mitochondrial function and membrane integrity by some this compound derivatives is associated with the induction of oxidative stress. This is characterized by an increase in the production of reactive oxygen species (ROS) and subsequent lipid peroxidation.

The compound Y47 has been shown to induce the production of endogenous ROS in the mycelium of Gibberella zeae. acs.orgnih.gov This surge in ROS leads to the peroxidation of cellular lipids, a process that damages cell membranes. acs.orgnih.gov The increase in lipid peroxidation was confirmed by measuring the content of malondialdehyde (MDA), a key indicator of this type of oxidative damage. acs.orgnih.gov

Similarly, mechanistic studies on compound 8c in Rhizoctonia solani revealed that it could dramatically induce the accumulation of ROS, contributing to its antifungal activity. researchgate.net Compound 18f was also found to induce ROS, which was confirmed through specific assays. researchgate.net

| Compound | Organism | Mechanism |

|---|---|---|

| Y47 | Gibberella zeae | Induces endogenous ROS production, causing peroxidation of cellular lipids (confirmed by MDA content). acs.orgnih.gov |

| 8c | Rhizoctonia solani | Dramatically induces the accumulation of ROS. researchgate.net |

| 18f | Fungal Pathogen | Induces reactive oxygen species (ROS). researchgate.net |

Dual Action Modes

An emerging area of research highlights that some this compound derivatives possess dual modes of action, making them particularly effective as antifungal agents. This dual activity can help to mitigate the development of fungicide resistance. These compounds typically combine the inhibition of succinate dehydrogenase (SDH) with the disruption of cell membrane integrity. acs.orgnih.govresearchgate.net

Compound Y47 is a prime example of a derivative with a dual action mode. Antifungal mechanism analysis demonstrated that Y47 not only significantly inhibits SDH activity but also affects the membrane integrity of the mycelium. acs.orgnih.gov

Similarly, the active compound T6 was found to exhibit a dual action mode against Nigrospora oryzae. researchgate.netacs.org It was shown to inhibit the activity of SDH while simultaneously affecting the integrity of the cell membrane. researchgate.netacs.org This dual mechanism is distinct from that of some commercial SDHI fungicides, offering a new strategy to delay the onset of resistance. researchgate.net

| Compound | Organism | Dual Mechanism |

|---|---|---|

| Y47 | Gibberella zeae | Significant SDH inhibition activity and affects the membrane integrity of mycelium. acs.orgnih.gov |

| T6 | Nigrospora oryzae | Inhibits SDH activity and affects the integrity of the cell membrane. researchgate.netacs.org |

Anthelmintic Properties

In addition to their fungicidal activities, derivatives of the pyrazole carboxamide scaffold have demonstrated significant potential as anthelmintic agents for controlling parasitic nematodes.

Activity against Parasitic Nematodes (e.g., Haemonchus contortus)

Research has focused on the activity of these compounds against Haemonchus contortus, a highly pathogenic gastrointestinal nematode affecting ruminants. mmv.orgresearchgate.net Screening of pyrazole-5-carboxamide derivatives identified compounds with potent activity against the parasitic larval stages of this nematode. mmv.org

Specifically, two compounds, designated a-15 and a-17, were found to reproducibly inhibit the motility and development of both exsheathed third-stage (xL3) and fourth-stage (L4) larvae of H. contortus. mmv.orgnih.gov The IC50 values for these compounds ranged from approximately 3.4 to 55.6 μM. mmv.orgresearchgate.net Studies on the mitochondrial function of xL3s exposed to these compounds showed a significant reduction in oxygen consumption, consistent with the inhibition of the respiratory electron transport chain. mmv.orgresearchgate.net

| Compound | Larval Stage | Assay | IC50 (μM) |

|---|---|---|---|

| a-15 | xL3 | Motility Inhibition | 55.63 ± 0.18 nih.gov |

| L4 | Motility & Development Inhibition | ~3.4 - 55.6 mmv.orgresearchgate.net | |

| a-17 | xL3 | Motility Inhibition | 51.60 ± 1.41 nih.gov |